6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine 6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640889-68-3
VCID: VC11854602
InChI: InChI=1S/C19H26N4O3/c1-24-17-9-15-16(10-18(17)25-2)20-12-21-19(15)22-13-3-6-23(11-13)14-4-7-26-8-5-14/h9-10,12-14H,3-8,11H2,1-2H3,(H,20,21,22)
SMILES: COC1=C(C=C2C(=C1)C(=NC=N2)NC3CCN(C3)C4CCOCC4)OC
Molecular Formula: C19H26N4O3
Molecular Weight: 358.4 g/mol

6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine

CAS No.: 2640889-68-3

Cat. No.: VC11854602

Molecular Formula: C19H26N4O3

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine - 2640889-68-3

Specification

CAS No. 2640889-68-3
Molecular Formula C19H26N4O3
Molecular Weight 358.4 g/mol
IUPAC Name 6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine
Standard InChI InChI=1S/C19H26N4O3/c1-24-17-9-15-16(10-18(17)25-2)20-12-21-19(15)22-13-3-6-23(11-13)14-4-7-26-8-5-14/h9-10,12-14H,3-8,11H2,1-2H3,(H,20,21,22)
Standard InChI Key CRHWRYFNKHYBGJ-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3CCN(C3)C4CCOCC4)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3CCN(C3)C4CCOCC4)OC

Introduction

6,7-Dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine is a complex organic compound with a molecular formula of C19H26N4O3 and a molecular weight of approximately 358.4 g/mol . This compound features a quinazoline core, which is a common scaffold in medicinal chemistry due to its potential biological activities. The presence of methoxy groups and a pyrrolidine ring substituted with an oxane group contributes to its unique structural and chemical properties.

Structural Features

The compound's structure includes:

  • Quinazoline Core: This is a bicyclic aromatic ring system known for its role in various biologically active compounds.

  • Methoxy Groups: Attached at positions 6 and 7 of the quinazoline ring, these groups can influence the compound's solubility and reactivity.

  • Pyrrolidine Ring: Substituted with an oxane group, this moiety is linked to the quinazoline core through a nitrogen atom, potentially affecting its interaction with biological targets.

Synthesis and Chemical Reactivity

While specific synthesis methods for 6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine are not detailed in the available literature, quinazoline derivatives are generally synthesized through condensation reactions involving appropriate precursors. The chemical reactivity of this compound can be explored through typical amine and methoxy-substituted compound reactions, such as alkylation or acylation, which can modify its biological properties.

Potential Applications

Given its structural features, this compound may have applications in medicinal chemistry, particularly in areas such as:

  • Antimicrobial Agents: Quinazoline derivatives have been explored for their antimicrobial properties.

  • Central Nervous System (CNS) Agents: The pyrrolidine moiety could contribute to neuroactive properties.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4,6-Dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amineTriazine core instead of quinazolinePotential applications in material science and medicinal chemistry
Quinazoline DerivativesVarious substituents on the quinazoline coreOften used in cancer therapy and as antimicrobial agents
Pyrrolidine DerivativesSimilar ring structure but lacks quinazolineKnown for neuroactive properties

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